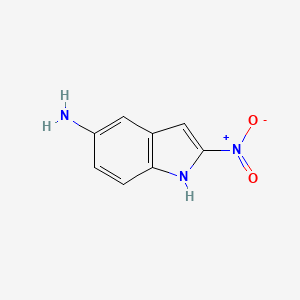

2-Nitro-1H-indol-5-amine

Beschreibung

Contextualization within Indole (B1671886) Heterocycle Chemistry

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. vulcanchem.com This structural motif is prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals, showcasing a broad spectrum of biological activities. rsc.org The reactivity of the indole nucleus can be finely tuned by the introduction of various substituents. In the case of 2-Nitro-1H-indol-5-amine, the presence of an electron-withdrawing nitro group at the 2-position and an electron-donating amino group at the 5-position creates a unique electronic profile. This substitution pattern significantly influences the reactivity of the indole ring, making it a versatile intermediate for further chemical transformations. vulcanchem.com

The chemistry of indole and its derivatives is rich and varied, encompassing a wide range of reactions such as electrophilic substitution, cycloadditions, and metal-catalyzed cross-coupling reactions. The specific arrangement of functional groups in this compound allows for selective modifications at different positions of the indole core, providing access to a diverse library of compounds.

Significance in Advanced Synthetic Organic Chemistry

In the realm of advanced synthetic organic chemistry, the demand for complex molecular architectures with precise functionalization is ever-increasing. This compound serves as a crucial building block in meeting this demand. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic character at the 2-position due to the nitro group, allows for a variety of synthetic manipulations.

The amino group at the 5-position can readily undergo reactions such as acylation, alkylation, and diazotization, enabling the introduction of a wide range of substituents. vulcanchem.com Simultaneously, the nitro group at the 2-position can be a precursor for other functionalities. For instance, reduction of the nitro group can yield the corresponding 2-amino derivative, opening up another avenue for derivatization. rsc.org This dual reactivity makes this compound a highly valuable and versatile starting material for the construction of intricate molecular frameworks.

Role as a Precursor and Scaffold for Functionalized Indole Derivatives

The true significance of this compound lies in its role as a precursor and scaffold for a multitude of functionalized indole derivatives. The indole core itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net By starting with this compound, chemists can systematically build upon this scaffold to synthesize novel compounds with tailored properties.

For example, the amino group can be used as an anchor point to attach various side chains or to construct fused ring systems. The nitro group, in addition to being reducible, can also participate in various coupling reactions. This flexibility allows for the generation of a diverse array of indole derivatives with potential applications in areas such as materials science and medicinal chemistry. Research has shown that substituted 5-nitroindoles can act as binders for G-quadruplex DNA, which is a target for anticancer drug development. d-nb.info

Below is a table summarizing the key properties of this compound and related compounds, highlighting its foundational role.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₈H₇N₃O₂ | 177.16 | Indole core with nitro and amino groups |

| 5-Aminoindole (B14826) | C₈H₈N₂ | 132.16 | Precursor via reduction of 5-nitroindole (B16589) |

| 5-Nitro-1H-indole | C₈H₆N₂O₂ | 162.15 | Starting material for the synthesis of this compound |

The strategic placement of the nitro and amino groups on the indole ring of this compound provides a powerful tool for synthetic chemists to explore new chemical space and develop novel functional molecules.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

128701-67-7 |

|---|---|

Molekularformel |

C8H7N3O2 |

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

2-nitro-1H-indol-5-amine |

InChI |

InChI=1S/C8H7N3O2/c9-6-1-2-7-5(3-6)4-8(10-7)11(12)13/h1-4,10H,9H2 |

InChI-Schlüssel |

KFJZXUMKNUXJMV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1N)C=C(N2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms Involving 2 Nitro 1h Indol 5 Amine

Reactivity of the Nitro Group

The nitro group at the 2-position of the indole (B1671886) ring is a key determinant of the molecule's electrophilic character and its susceptibility to reductive transformations.

The reduction of the nitro group in nitroindoles to the corresponding amine is a fundamental transformation, yielding aminoindoles that are valuable synthetic intermediates. However, the resulting 2-aminoindoles are often unstable. Various methods have been developed to achieve this reduction, often followed by in situ protection or derivatization of the newly formed amine.

One common method involves the use of sodium hydrosulfite (sodium dithionite), an inexpensive and safe reducing agent for aromatic nitro compounds. orgsyn.orgorganic-chemistry.orgresearchgate.netacsgcipr.org Another effective approach is indium-mediated reduction, which can be performed under mild, aqueous conditions. epa.govsemanticscholar.orgunifi.itscispace.com This method is particularly useful for generating unstable aminoindoles in situ, which can then be "capped" as stable amides or carbamates in a one-pot procedure. epa.gov

Catalytic hydrogenation is also a widely employed technique for the reduction of nitroarenes to amines. wku.edunih.govnih.govgoogle.comgoogle.com Catalysts such as palladium on carbon (Pd/C) are effective for this transformation. nih.gov The choice of reducing agent and reaction conditions can be critical to achieving high yields and avoiding side reactions.

Table 1: Reductive Methods for the Transformation of Nitroindoles to Aminoindoles

| Reducing Agent/System | Reaction Conditions | Notes |

|---|---|---|

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous base | Inexpensive and safe; success can depend on the quality of the reagent. orgsyn.orgorganic-chemistry.org |

| Indium Metal | Aqueous media | Mild conditions; suitable for in situ generation and subsequent derivatization of unstable aminoindoles. epa.govsemanticscholar.orgunifi.itscispace.com |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas | Effective for a wide range of nitro compounds; selectivity can be an issue with other reducible functional groups. wku.edunih.govgoogle.com |

| Iron (Fe) in Acid | Béchamp reaction conditions | A classical method for industrial-scale reductions. |

The bioreduction of nitroaromatic compounds is a significant metabolic pathway in various microorganisms. nih.govresearchgate.net This process is primarily catalyzed by a class of flavoenzymes known as nitroreductases. nih.govrug.nl These enzymes typically utilize NAD(P)H as a source of reducing equivalents. nih.govrug.nl

The reduction of the nitro group proceeds in a stepwise manner, involving the formation of highly reactive intermediates. The initial one-electron reduction generates a nitro anion radical. researchgate.net Subsequent two-electron reduction steps lead to the formation of a nitroso derivative, followed by a hydroxylamine (B1172632) intermediate, and finally, the corresponding amine. rug.nlresearchgate.netresearchgate.netresearchgate.net

These reactive intermediates, particularly the nitroso and hydroxylamine species, are often implicated in the biological activity and potential toxicity of nitroaromatic compounds. researchgate.net Under aerobic conditions, the nitro anion radical can react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide (B77818) anion, leading to oxidative stress. researchgate.net

The general bioreduction pathway is as follows:

R-NO₂ → R-NO₂⁻ → R-NO → R-NHOH → R-NH₂ (Nitro) (Nitro anion radical) (Nitroso) (Hydroxylamine) (Amine)

The presence of the strongly electron-withdrawing nitro group at the 2-position of the indole ring renders the aromatic system susceptible to nucleophilic attack. This is a key aspect of nucleophilic aromatic substitution (SNAr) reactions. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or a σ-adduct. wikipedia.orgmdpi.com

The nucleophile attacks the electron-deficient aromatic ring, forming a covalent bond and disrupting the aromaticity. The negative charge of the resulting Meisenheimer complex is delocalized over the ring and, importantly, onto the nitro group, which provides significant stabilization. wikipedia.orgnih.gov In a subsequent step, a leaving group is expelled, and aromaticity is restored.

While direct nucleophilic substitution on the indole nucleus can be challenging, the activation provided by the nitro group facilitates such reactions. arkat-usa.orgnii.ac.jp The stability and formation of these Meisenheimer complexes are crucial in determining the feasibility and outcome of nucleophilic aromatic substitution reactions involving 2-nitroindole derivatives. mdpi.comnih.gov

Reactivity of the Amino Group

The amino group at the 5-position of the indole ring is a versatile functional group that can undergo a variety of chemical transformations, including acylation and diazotization.

The amino group of 5-aminoindoles can be readily acylated to form the corresponding amides. This is a common derivatization reaction that can be achieved using various acylating agents such as aroyl chlorides or carboxylic anhydrides. dicp.ac.cnnih.gov The resulting N-acyl derivatives are often more stable than the parent aminoindoles. dicp.ac.cn

The acylation reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. These N-derivatization reactions are important for modifying the properties of the molecule and for the synthesis of more complex structures. dicp.ac.cnnih.govresearchgate.netmdpi.comnih.gov

Table 2: Common N-Derivatization Reactions of the Amino Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Acyl chloride (e.g., Aroyl chloride) | N-Acyl derivative (Amide) |

| Acylation | Carboxylic anhydride | N-Acyl derivative (Amide) |

| Alkylation | Alkyl halide | N-Alkyl derivative |

Primary aromatic amines, such as 5-aminoindoles, can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). unb.caijirset.comnih.govpbworks.comorganic-chemistry.orgbyjus.com This reaction converts the amino group into a diazonium salt.

The resulting indole-5-diazonium salt is an electrophilic species that can then react with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline (B41778) derivative, in an electrophilic aromatic substitution reaction known as azo coupling. nih.govnih.gov This process leads to the formation of an azo compound, characterized by the -N=N- functional group, which often results in highly colored molecules known as azo dyes. ijirset.comnih.govnih.gov

The general scheme for the formation of an azo dye from 2-Nitro-1H-indol-5-amine is as follows:

Diazotization: this compound + NaNO₂/HCl (0-5 °C) → 2-Nitro-1H-indole-5-diazonium chloride

Azo Coupling: 2-Nitro-1H-indole-5-diazonium chloride + Coupling Component → Azo Dye

Reactivity of the Indole Ring System

The chemical behavior of this compound is governed by the intricate interplay of the electron-rich indole nucleus and the electronic effects of its substituents: a potent electron-withdrawing nitro group at the C2 position and a strong electron-donating amino group at the C5 position. This substitution pattern imparts a unique reactivity profile to the molecule, particularly concerning the indole ring system.

Electrophilic Substitution Patterns and Regioselectivity

The indole ring is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the C3 position of the pyrrole (B145914) moiety. quimicaorganica.orgbhu.ac.in This is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed upon electrophilic attack at this position. youtube.com However, the substituents on the this compound ring significantly modify this inherent reactivity.

The two key substituents exert opposing electronic effects:

5-Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions relative to itself, which correspond to the C4 and C6 positions of the indole ring.

2-Nitro Group (-NO₂): This is a strong deactivating group due to its powerful electron-withdrawing nature, both through resonance and inductive effects. ck12.orgmakingmolecules.com It deactivates the entire ring towards electrophilic attack, with a particularly pronounced effect on the pyrrole portion of the indole. makingmolecules.com

The regioselectivity of electrophilic aromatic substitution on this compound is therefore a result of the competition between these effects. The potent activating and directing effect of the C5-amino group is expected to dominate, channeling electrophilic attack onto the carbocyclic (benzene) ring. The most probable sites for substitution are the C4 and C6 positions, which are ortho to the strongly activating amino group. Attack at the C3 position, while typical for indoles, is significantly disfavored due to the deactivating influence of the adjacent C2-nitro group. bhu.ac.in

| Position on Indole Ring | Influence of 5-Amino Group | Influence of 2-Nitro Group | Predicted Reactivity towards Electrophiles |

|---|---|---|---|

| C3 | No direct influence | Strongly Deactivated | Unlikely |

| C4 | Strongly Activated (ortho) | Deactivated | Favored |

| C6 | Activated (ortho) | Deactivated | Favored |

| C7 | No direct influence | Deactivated | Unlikely |

Oxidative and Reductive Transformations of the Indole Core

The this compound molecule possesses multiple sites susceptible to both oxidation and reduction, allowing for a range of chemical transformations.

Reductive Transformations:

The most common reductive transformation involves the nitro group. The C2-nitro group can be readily reduced to a primary amine, yielding 1H-Indole-2,5-diamine . This conversion can be achieved using various standard reducing agents, including catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Fe/HCl). d-nb.infonih.gov

The indole ring itself can also be reduced. The heterocyclic pyrrole ring is susceptible to reduction under acidic conditions, for instance with sodium cyanoborohydride in acetic acid, which would yield the corresponding indoline (B122111) derivative. bhu.ac.in Conversely, reduction of the carbocyclic benzene ring can be accomplished using dissolving metal reductions, such as lithium in liquid ammonia, which would likely produce a 4,7-dihydroindole derivative. bhu.ac.in The chemoselectivity of these reductions can be controlled by the choice of reagents and reaction conditions.

Oxidative Transformations:

The C5-amino group is a primary site for oxidation. Aromatic amines can be oxidized to a variety of products, including nitroso compounds, nitro compounds, or azoxy and azo compounds, depending on the oxidizing agent used. acs.org For example, oxidation with peracids like performic acid can convert the amine to a nitro group. acs.org

The indole core, specifically the C2=C3 double bond, is also prone to oxidative cleavage. bhu.ac.in Reagents such as ozone or sodium periodate (B1199274) can break this bond. bhu.ac.in However, the presence of the electron-withdrawing nitro group at the C2 position may render the double bond less susceptible to oxidation compared to unsubstituted indole.

| Transformation Type | Functional Group/Moiety | Typical Reagents | Potential Product |

|---|---|---|---|

| Reduction | C2-Nitro group | H₂/Pd/C, Fe/HCl, SnCl₂ | 1H-Indole-2,5-diamine |

| Reduction | Pyrrole Ring | NaCNBH₃/CH₃COOH | 2-Nitro-2,3-dihydro-1H-indol-5-amine (Indoline) |

| Reduction | Benzene Ring | Li/liq. NH₃ | 2-Nitro-4,7-dihydro-1H-indol-5-amine |

| Oxidation | C5-Amino group | H₂O₂/HCOOH (Performic acid) | 2,5-Dinitro-1H-indole |

| Oxidation | C2=C3 Double Bond | O₃, NaIO₄ | Ring-opened products |

Ring Expansion and Transannulation Reactions with Indole Derivatives

Indole derivatives can participate in fascinating rearrangement reactions that alter the core heterocyclic structure, such as ring expansions and transannulations. wikipedia.org A notable example is the acid-catalyzed reaction of indoles with nitroalkenes, which results in a transannulation cascade to form 3-substituted 2-quinolones. nih.govrsc.org

This novel, metal-free reaction typically proceeds in the presence of polyphosphoric acid. nih.govrsc.org The proposed mechanism involves an initial electrophilic attack by the nitroalkene at the nucleophilic C3 position of the indole. nih.gov This is followed by a series of rearrangements and an acid-mediated cascade transformation, often operating via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which ultimately expands the five-membered pyrrole ring into a six-membered pyridinone ring, characteristic of the quinolone structure. rsc.org

In the context of this compound, the C3 position is significantly deactivated by the adjacent C2-nitro group. This would likely decrease the rate of the initial nucleophilic attack on a nitroalkene compared to an electron-rich indole. Nevertheless, under forcing conditions, such a transformation may still be possible. The reaction would involve the cleavage of the C2-C3 bond of the original indole and the incorporation of atoms from the nitroalkene to form the new quinolone ring.

| Reactants | Conditions | Product | Reaction Type |

|---|---|---|---|

| 2-Substituted Indole + 2-Nitroalkene | Polyphosphoric Acid (PPA), Heat | 3-Substituted 2-Quinolone | Acid-catalyzed Transannulation nih.govrsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. For aromatic compounds like 2-Nitro-1H-indol-5-amine, protons on the benzene (B151609) and pyrrole (B145914) rings resonate in specific regions. The N-H proton of the indole (B1671886) ring typically appears as a broad signal at a lower field, and its chemical shift can be influenced by solvent and concentration. msu.edu The amino group protons also present a distinct signal.

Table 1: Representative ¹H NMR Data for Indole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-(4-bromophenyl)-1-(phenylsulfonyl)-1H-indol-5-amine | CDCl₃ | 8.07 (d, J = 8.8 Hz, 1H), 7.55 (d, J = 8.4 Hz, 2H), 7.46 -7.41 (m, 1H), 7.38-7.32 (m, 4H), 7.27 (s, 2H), 7.24 (d, J = 8.3 Hz, 5H), 6.80-6.75 (m, 1H), 6.70 (d, J = 2.1 Hz, 1H), 6.40 (s, 1H) rsc.org |

| 1-methyl-5-nitro-1H-indole-2,3-dione | DMSO-d6 | 11.13 (s, 1H), 9.81 (s, 1H), 8.05 (d, 1H, J = 5.9 Hz), 7.67 (s, 1H), 7.47–7.30 (m, 1H) nih.gov |

| 2-amino-4-(N-substituted-1H-indol-3-yl) thiophene-3-carbonitriles | DMSO-d6 | 8.31(s, 1H, indolyl 2-H), 8.19 (s, 1H, thienyl 5-H), 7.77 (d, 1H, indolyl 7-H), 7.48 (d, 1H, indolyl 4-H), 7.23-7.07 (m, 2H, indolyl 5-H & 6-H), 6.49 ppm (s, 2H, NH2, D2O exchangeable) ekb.eg |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift is indicative of its bonding and electronic environment. In proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet. crunchchemistry.co.uk The carbon atoms in the aromatic rings of this compound will have characteristic chemical shifts, generally in the range of 110-150 ppm. libretexts.org The presence of the nitro group and the amino group will influence the chemical shifts of the carbons to which they are attached.

Table 2: Representative ¹³C NMR Data for Indole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-(4-bromophenyl)-1-(phenylsulfonyl)-1H-indol-5-amine | CDCl₃ | 138.86-111.55 (Ar-C), 117.27 (CN) ekb.eg |

| 2-(4-bromophenyl)-1-(phenylsulfonyl)-1H-indol-5-amine | CDCl₃ | Not specified in search result rsc.org |

| 2-amino-4-(N-substituted-1H-indol-3-yl) thiophene-3-carbonitriles | DMSO-d6 | Not specified in search result ekb.eg |

Two-Dimensional NMR Techniques (e.g., HMQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), are powerful tools for establishing correlations between different nuclei. An HMQC experiment correlates the chemical shifts of protons directly bonded to carbon-13 atoms, providing unambiguous assignment of proton and carbon signals. This is particularly useful for complex molecules where signal overlap in 1D spectra can make interpretation difficult. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be used to determine the spatial proximity of protons, which is crucial for confirming stereochemistry and conformation. nih.gov

Quantitative NMR for Purity and Yield Assessment

Quantitative NMR (qNMR) is a method for determining the concentration or purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material of known concentration. ox.ac.ukresearchgate.net For accurate qNMR measurements, several parameters must be carefully controlled, including relaxation delays (T1), pulse angles, and signal-to-noise ratio. researchgate.neteppltd.com The purity of this compound can be determined by dissolving a precisely weighed amount of the sample and an internal standard in a suitable deuterated solvent and acquiring a ¹H NMR spectrum under quantitative conditions. ox.ac.uk The purity is then calculated based on the integral ratios, molecular weights, and the number of protons contributing to each signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₈H₇N₃O₂), the calculated exact mass can be compared to the experimentally determined mass to confirm its molecular formula. Any discrepancies between reported spectroscopic data can often be resolved by HRMS analysis.

Table 3: Representative HRMS Data for Indole Derivatives

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 2-(4-bromophenyl)-1-(phenylsulfonyl)-1H-indol-5-amine | APCI-TOF | 456.9852 (for C₂₀H₁₄BrN₂O₄S) | 456.9850 rsc.org |

| 2-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-indol-5-amine | APCI-TOF | 413.0357 (for C₂₀H₁₄ClN₂O₄S) | 413.0345 rsc.org |

Analysis of Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides insights into the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. tutorchase.com When a molecule is ionized in a mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure.

The fragmentation process can lead to the formation of various ions, including radical cations and carbocations. msu.edu The most abundant fragment ion in a mass spectrum is referred to as the base peak and is assigned a relative intensity of 100%. tutorchase.com Analysis of the mass-to-charge ratio (m/z) of the molecular ion and its fragments allows for the elucidation of the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org This method is highly effective for analyzing complex mixtures and identifying unknown compounds. measurlabs.com LC-MS is widely used for the characterization of impurities and degradation products in pharmaceutical substances. nih.gov

In a typical LC-MS analysis, the sample is first separated by liquid chromatography, where different components elute at different times. measurlabs.com The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. wikipedia.org This allows for the identification and quantification of the individual components in the mixture. lcms.cz

For a compound like this compound, LC-MS would be an invaluable tool for purity assessment and the identification of any related substances or degradation products. The high sensitivity of LC-MS allows for the detection of trace-level impurities. measurlabs.com Tandem mass spectrometry (LC-MS/MS) can further enhance sensitivity and provide more detailed structural information, making it ideal for detecting trace quantities of analytes. measurlabs.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. azooptics.com Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. openstax.org

Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a modern and rapid method for obtaining an infrared spectrum. sgs-institut-fresenius.de It is a non-destructive technique that can be used to analyze solid, liquid, and gaseous samples. sgs-institut-fresenius.de In FTIR, an interferometer is used to modulate the infrared radiation, and the resulting interferogram is mathematically converted into a spectrum using a Fourier transform. sgs-institut-fresenius.de This approach allows for the simultaneous collection of all frequencies, resulting in a high signal-to-noise ratio and rapid analysis times. FTIR is widely used for the identification of organic and inorganic compounds. sgs-institut-fresenius.de FTIR analysis of various organic compounds, including those with nitro and amine groups, has been extensively documented. isprd.injournalajacr.com

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. mt.comwikipedia.org In ATR-IR, the infrared beam is directed into a crystal with a high refractive index. bruker.com The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. wikipedia.organton-paar.com The sample absorbs energy at specific frequencies, attenuating the internally reflected beam and generating a spectrum. anton-paar.com This technique is particularly useful for analyzing opaque or thick samples that are not suitable for traditional transmission IR spectroscopy. wikipedia.org

Identification of Characteristic N-H and NO₂ Vibrations

The infrared spectrum of this compound is expected to show characteristic absorption bands for the N-H and NO₂ functional groups.

N-H Vibrations: The N-H stretching vibrations of amines and indole rings typically appear in the region of 3200–3500 cm⁻¹. csic.esekb.eg For primary amines (-NH₂), two bands are often observed in this region. The N-H bending vibrations can also be observed at lower frequencies. libretexts.org

NO₂ Vibrations: The nitro (NO₂) group is characterized by two strong and distinct stretching vibrations. spectroscopyonline.com The asymmetric NO₂ stretching vibration typically appears in the range of 1500–1560 cm⁻¹, while the symmetric stretching vibration is found between 1345–1385 cm⁻¹. spectroscopyonline.commdpi.comnih.gov These bands are often very intense due to the polar nature of the N-O bonds. spectroscopyonline.com

The presence of both N-H and NO₂ vibrational bands in the IR spectrum provides strong evidence for the structure of this compound.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H (Amine/Indole) | Stretching | 3200 - 3500 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1345 - 1385 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to an excited state. lkouniv.ac.inlibretexts.org The wavelength of maximum absorbance (λmax) and the intensity of the absorption are characteristic of the molecule's electronic structure. libretexts.org

For organic molecules, the most common electronic transitions are from π bonding orbitals to π* antibonding orbitals (π → π) and from non-bonding orbitals to π antibonding orbitals (n → π*). libretexts.org The presence of chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores) in a molecule determines its UV-Vis spectrum.

Electronic Absorption Spectral Analysis

Electronic absorption spectroscopy, primarily UV-Visible spectroscopy, is a fundamental technique for investigating the electronic transitions within a molecule. For a compound like this compound, the spectrum is expected to be complex due to the presence of the indole nucleus and the competing effects of the amino (-NH2) and nitro (-NO2) groups. The absorption bands arise from π-π* transitions, characteristic of the aromatic system, and n-π* transitions, associated with the non-bonding electrons of the nitrogen and oxygen atoms.

While specific spectral data for this compound is not extensively detailed in the available literature, analysis of related structures provides significant insight. For instance, studies on other nitro-substituted indole derivatives show characteristic absorption bands. ajrconline.orgacs.orgd-nb.info The electronic spectra of azo dyes based on indolenine, a related heterocyclic system, show absorption maxima that are heavily influenced by the substituents on the aromatic rings. lpnu.ua Similarly, the UV-Vis spectra of Schiff bases derived from 5-aminoindole (B14826) are well-documented. researchgate.net

The solvent environment can significantly influence the absorption maxima, a phenomenon known as solvatochromism. acs.orguminho.pt In polar solvents, a hypsochromic (blue) shift or bathochromic (red) shift can occur depending on the nature of the electronic transition and the change in dipole moment between the ground and excited states. uminho.ptmaterialsciencejournal.org For example, some functionalized bis(indolyl)methanes exhibit positive solvatochromism, with a red shift in the emission band as solvent polarity increases. uminho.pt

Table 1: Expected Electronic Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region (nm) | Notes |

|---|---|---|

| π → π* | ~270-330 | Associated with the indole aromatic system. |

| n → π* | > 330 | Associated with the nitro and amino groups; typically lower in intensity. |

Investigation of Charge Transfer Complexation

The electron-rich nature of the indole ring, further enhanced by the amino group, makes this compound an excellent electron donor for the formation of charge-transfer (CT) complexes with suitable electron acceptors. chemrxiv.orgnsf.gov These complexes form through non-covalent interactions where a fraction of electronic charge is transferred from the donor to the acceptor, resulting in the appearance of a new, often colorful, absorption band in the electronic spectrum. acs.orgnih.gov

Research on Schiff bases derived from 5-aminoindole has demonstrated their ability to form stable CT complexes with various nitro-aromatic acceptors like dinitro- and trinitrobenzene derivatives. researchgate.net The formation of these complexes is confirmed through spectroscopic changes, particularly in IR, ¹H NMR, and electronic absorption spectra. researchgate.net The interactions are characterized as involving π-π* (stacking of aromatic rings) and n-π* (from the lone pair of the imine nitrogen to the acceptor) electron transfers. researchgate.net In some cases, proton transfer can also occur between the donor and acceptor. researchgate.net

The stability of such complexes in solution can be quantified by determining the formation constant (K_CT) and the molar absorptivity (ε_CT) using the Benesi-Hildebrand equation. acs.org Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can also be calculated to understand the spontaneity and nature of the complexation reaction. ajrconline.orgacs.org

Table 2: Key Parameters in Charge Transfer Complex Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Formation Constant | K_CT | Measures the stability of the charge-transfer complex in solution. |

| Molar Extinction Coefficient | ε_max | Relates to the intensity of the charge-transfer absorption band. |

| Free Energy Change | ΔG° | Indicates the spontaneity of the complex formation. |

| Enthalpy Change | ΔH° | Represents the heat change during complexation, indicating the strength of the interaction. |

Advanced Spectroscopic and Diffraction Techniques

To gain deeper insights into the three-dimensional structure and stereochemical aspects, more advanced techniques like circular dichroism and X-ray diffraction are employed.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is an essential analytical tool for investigating the chiroptical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The molecule this compound is itself achiral and, therefore, will not produce a CD signal on its own.

However, chiroptical properties can be induced. An achiral molecule can exhibit a CD spectrum when it is placed in a chiral environment or when it forms a non-covalent complex with a chiral host molecule. researchgate.net For example, if this compound were to bind to a chiral biological macromolecule like a protein or DNA, or to a synthetic chiral receptor like a cyclodextrin, an induced CD (ICD) spectrum could be observed. ajrconline.org

Furthermore, the principles of CD spectroscopy are vital in studying related chiral systems. For instance, the chiroptical properties of the nitroamine chromophore have been studied in inherently non-planar systems like N-nitroaziridines, where the sign of the Cotton effect is sensitive to the molecule's intrinsic chirality. rsc.org This highlights that while the parent compound is achiral, its derivatives or complexes could be designed to have specific chiroptical responses for use in chiral sensing applications. nih.gov

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, which are crucial for understanding molecular conformation and intermolecular interactions like hydrogen bonding and π-π stacking.

A specific crystal structure for this compound has not been reported in the searched literature. However, the molecular and crystal structure can be reliably predicted by analyzing the crystallographic data of closely related compounds. For example, the crystal structure of 5-aminoindole has been determined, providing a reference for the geometry of the amino-substituted indole core. nih.gov Likewise, crystal structures of various nitro-substituted indoles are available, offering insight into the influence of the nitro group on the ring geometry and packing. iucr.orgresearchgate.net

Based on these related structures, this compound is expected to be an essentially planar molecule. iucr.orgeurjchem.com The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the amino group (N-H···O and N-H···N) and the nitro group (C-H···O). iucr.orgeurjchem.com

Table 3: Predicted Molecular Geometry Parameters for this compound Based on Analogous Crystal Structures

| Parameter | Description | Expected Value | Source of Analogy |

|---|---|---|---|

| C-C (benzene ring) | Average bond length in the fused benzene portion. | ~1.40 Å | |

| C-N (pyrrole ring) | Average bond length in the pyrrole portion. | ~1.37 Å | |

| C5-N (amino) | Bond length of the C5-NH2 connection. | ~1.37 Å | |

| C2-N (nitro) | Bond length of the C2-NO2 connection. | ~1.45 Å | iucr.org |

| N-O (nitro) | Average bond length within the NO2 group. | ~1.22 Å | iucr.org |

| Indole Ring | Planarity | Expected to be nearly planar. | iucr.org |

Computational Chemistry and Theoretical Investigations of 2 Nitro 1h Indol 5 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the nuances of indole (B1671886) derivatives.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are pivotal in mapping out reaction pathways and understanding the energetic favorability of different chemical transformations. For indole derivatives, DFT has been used to explore mechanisms such as cycloaddition reactions. For instance, studies on related nitro-pyrrole systems have utilized DFT to analyze the chemo- and regioselectivity of Diels-Alder reactions, determining the activation barriers and characterizing transition states. researchgate.net This type of analysis helps in predicting the most likely products of a reaction involving 2-Nitro-1H-indol-5-amine. The methodology often involves optimizing the geometry of reactants, transition states, and products to calculate their relative energies. researchgate.netmdpi.com

Furthermore, DFT can elucidate the tautomeric equilibria, such as the conversion between amino and imino forms, which is relevant for the amine group at the 5-position of the indole ring. acs.org By calculating the energy difference between tautomers, the more stable form under specific conditions can be predicted. acs.org Plausible mechanisms for the synthesis of complex indole-containing compounds have been proposed based on DFT calculations, which can identify key intermediates and the spontaneity of reaction steps by calculating the change in Gibbs free energy (ΔG°). mdpi.com

Prediction of Electronic Structures and Chemical Properties

DFT is a cornerstone for predicting the electronic properties that govern the behavior of this compound. The presence of a strong electron-withdrawing nitro group at the 5-position significantly influences the electron density distribution across the indole ring. DFT calculations can map this electron density, showing a reduction of electron density on the ring, which in turn affects its reactivity in electrophilic substitution reactions. These calculations can also predict key quantum chemical parameters.

Key electronic properties often calculated using DFT include:

HOMO-LUMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can facilitate charge transfer within the molecule. researchgate.netresearchgate.netnih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions. niscpr.res.in

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer interactions and hyperconjugative effects that contribute to the molecule's stability. niscpr.res.inworldscientific.com

For substituted indoles, DFT studies have been used to compare the geometric and electronic properties of different isomers. For example, the position of the amino group significantly impacts the electronic and structural properties due to varying degrees of resonance and steric hindrance.

| Property | Significance | Relevant DFT Calculation |

| Reaction Mechanism | Predicts reaction outcomes and feasibility. | Transition State Search, IRC Calculations |

| Tautomeric Stability | Determines the dominant isomeric form. | Relative Energy Calculations |

| Electronic Structure | Explains reactivity and intermolecular interactions. | HOMO-LUMO, MEP, NBO Analysis |

| Spectroscopic Properties | Aids in experimental characterization. | Vibrational Frequencies (IR/Raman), NMR Shifts |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule like this compound might interact with a biological target, typically a protein.

Analysis of Ligand-Target (e.g., protein) Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jbcpm.comresearchgate.net This method is instrumental in identifying key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.comnih.govbu.edu.eg For instance, the nitro group of a ligand can participate in hydrogen bonding or π-hole interactions, potentially enhancing binding affinity. uni-frankfurt.denih.gov Docking studies on similar indole derivatives have shown interactions with various protein targets, including enzymes and receptors. nih.govresearchgate.net The binding energy, calculated as a docking score, provides an estimate of the binding affinity. jbcpm.com

Simulation of Ligand-Receptor Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. nih.govnih.gov MD simulations model the atomic movements of the system, providing insights into the dynamic behavior and conformational changes of both the ligand and the protein. mdpi.combiorxiv.org Key metrics from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand within the binding pocket suggests a stable binding mode. nih.govtandfonline.com These simulations can confirm the persistence of interactions identified in docking and reveal the role of water molecules in mediating binding. nih.gov The combination of docking and MD provides a more robust prediction of a compound's potential biological activity. frontiersin.orgresearchgate.net

| Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts binding orientation and affinity. | Binding Pose, Docking Score, Interaction Types |

| Molecular Dynamics | Assesses the stability of the ligand-receptor complex. | RMSD, RMSF, Dynamic Interaction Analysis |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For derivatives of 2-aryl-5-nitro-1H-indole, QSAR models have been developed to predict their activity as efflux pump inhibitors. nih.gov These models use various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). nih.govresearchgate.net

A typical QSAR study involves:

Data Set Preparation: A series of compounds with known activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the activity. nih.govrsc.org

Model Validation: The predictive power of the model is assessed using statistical metrics like the correlation coefficient (R²) and cross-validated R² (Q²). nih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govrsc.org For example, a QSAR model for 2-aryl-5-nitro-1H-indole derivatives revealed that increasing the molecular volume and the Mulliken atomic charge on a specific carbon atom could enhance their inhibitory activity. nih.gov

Correlation of Molecular Descriptors (e.g., volume, dipole) with Biological Activities

Molecular descriptors are numerical values that characterize specific properties of a molecule. By calculating these descriptors and correlating them with experimentally determined biological activities, researchers can build quantitative structure-activity relationship (QSAR) models. These models help to predict the activity of new compounds and understand the molecular features that are essential for their biological function.

In the context of indole derivatives, computational studies have successfully correlated molecular properties with biological outcomes. For a series of 2-aryl-5-nitro-1H-indoles, which were evaluated as inhibitors of the S. aureus NorA efflux pump, a key resistance mechanism in bacteria, a direct relationship was established between specific molecular descriptors and inhibitory potency. researchgate.net Computational analysis revealed that the inhibitory activity of these compounds could be enhanced by increasing the molecular volume while simultaneously decreasing the molecular dipole moment. researchgate.net This suggests that larger, less polar derivatives are more effective at blocking the NorA pump, likely due to more favorable interactions within the binding site. researchgate.net

| Molecular Descriptor | Desired Change for Improved Activity | Predicted Outcome |

|---|---|---|

| Molecular Volume | Increase | Enhanced Inhibitory Potency |

| Dipole Moment | Decrease | Enhanced Inhibitory Potency |

Rational Design of Substituted Indole Derivatives with Optimized Profiles

Rational drug design utilizes the structural information of a biological target or the established structure-activity relationships of known active molecules to design new, more potent, and selective compounds. The 5-nitro-1H-indole scaffold has served as a valuable starting point for such design efforts.

One notable example is the development of potent Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonists. nih.gov RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, making it a key target for autoimmune diseases. Starting with a known series of tertiary amine inhibitors, researchers used structure-based design and linker exploration to create a new series of indole-based analogues. nih.gov The synthesis began with 5-nitro-1H-indole, which was subsequently substituted at the N1 position. nih.gov This rational design approach led to the discovery of compound 21 (an N-substituted indole derivative), which exhibited IC₅₀ values below 10 nM in both FRET and Th17 cell-based assays, representing a significant improvement in potency. nih.gov The study demonstrated that the bulk of substituents on the aryl portion of the molecule clearly impacts the level of RORγt inhibition. nih.gov

Another area of rational design involves targeting DNA G-quadruplexes (G4), which are secondary structures in nucleic acids that are implicated in cancer. Researchers identified pyrrolidine-substituted 5-nitroindole (B16589) compounds as a new class of G4 ligands that bind to the c-Myc promoter G4 sequence. d-nb.info A Vilsmeier-Haack reaction on 5-nitro-1H-indole was a key step in generating conjugates that were further modified to optimize binding and biological effects. d-nb.info This led to compounds that could induce downregulation of the c-Myc oncogene at both the transcription and translation levels. d-nb.info

| Compound | Structural Modification from Parent Scaffold | RORγt Inhibition (FRET IC₅₀) |

|---|---|---|

| Parent Tertiary Amine | Non-indole core | Baseline Activity |

| Analogue 14 (unsubstituted phenyl) | Introduction of indole core | 65% inhibition |

| Analogues 15-18 (substituted phenyl) | Increase in size of para-substituent | Generally improved inhibition |

| Compound 21 | Optimized linker and substitutions | <10 nM |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses all theoretical and computational methods used to model or mimic the behavior of molecules. It is essential for predicting the three-dimensional structure of molecules and exploring their conformational flexibility, which are key determinants of their interaction with biological targets.

Prediction of Molecular Geometry and Conformation

Understanding the precise three-dimensional arrangement of atoms in a molecule is fundamental to computational chemistry. The geometry (bond lengths, bond angles) and conformation (torsion angles) of a molecule dictate its shape and how it can interact with a receptor's binding site.

X-ray crystallography provides experimental data on the solid-state conformation of molecules. For instance, the structure of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, a derivative designed as a bacterial NorA efflux pump inhibitor, was characterized using this method. nih.gov The analysis revealed specific geometric parameters, including an intramolecular dihedral angle of 17.91° between the plane of the pyridinium (B92312) ring and the indole heterocyclic system. nih.gov Such experimental data is invaluable for validating and calibrating computational models.

Computational methods like Density Functional Theory (DFT) and molecular mechanics are used to predict these geometries and explore the full conformational space of a molecule. sciforum.net Conformational analysis involves systematically rotating flexible bonds to generate a multitude of possible three-dimensional structures (conformers). sciforum.net These conformers are then energy-minimized to identify the most stable, low-energy states. sciforum.net For example, DFT calculations on indole derivatives can predict a planar geometry for the core indole skeleton, which maximizes π-electron conjugation, and determine key bond lengths and angles. Comparing computationally generated conformers with experimental X-ray structures helps to validate the accuracy of the theoretical methods used. sciforum.net

| Parameter | Compound Class | Value | Source/Method |

|---|---|---|---|

| C2–N Bond Length | 1H-indol-2-amine | 1.365 Å | X-ray Crystallography |

| N1–C8–C9 Bond Angle | 1H-indol-2-amine | 108.5° | X-ray Crystallography |

| Pyridinium-Indole Dihedral Angle | 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride | 17.91° | X-ray Crystallography nih.gov |

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES is a powerful computational technique for understanding conformational preferences, identifying stable isomers, and determining the energy barriers for conversion between different conformations.

A PES scan is performed by systematically varying specific geometric parameters, such as one or two torsion angles, and calculating the molecule's energy at each step. researchgate.net This process reveals the landscape of low-energy valleys (corresponding to stable conformers) and higher-energy peaks (corresponding to transition states between conformers). frontiersin.orgmdpi.com

For example, a PES scan of an anticonvulsant agent was performed by varying two key dihedral angles in 18 steps of 20° each, resulting in 361 calculated points on the surface. researchgate.net This detailed map allowed for the identification of the ground-state conformation as the global minimum on the energy surface. researchgate.net In another study on an unnatural base pair containing a nitro group, relaxed potential energy surfaces were constructed to elucidate the mechanism and energy barriers of proton transfer processes in both the ground (S₀) and excited (S₁) states. frontiersin.org These analyses are crucial for understanding dynamic processes like photoisomerization and reaction mechanisms. frontiersin.org

| Torsion Angle (Degrees) | Relative Potential Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.0 | Eclipsed (Transition State) |

| 60 | 0.0 | Gauche (Local Minimum) |

| 120 | 5.0 | Eclipsed (Transition State) |

| 180 | 0.5 | Anti (Global Minimum) |

Functionalization and Derivatization Strategies of 2 Nitro 1h Indol 5 Amine

Modification at the Indole (B1671886) Nitrogen (N-1)

The N-1 position of the indole ring possesses a weakly acidic proton (pKa ≈ 17 in DMSO), which can be readily removed by a suitable base. The resulting indolide anion is a potent nucleophile, enabling a wide range of substitution reactions.

N-alkylation and N-arylation are fundamental transformations for modifying the indole core, often performed to block the N-H site or to introduce substituents that modulate the molecule's steric and electronic properties.

The standard protocol involves the deprotonation of the indole N-H using a base, followed by the introduction of an electrophilic alkylating or arylating agent. The choice of base is critical and ranges from mild bases like potassium carbonate (K₂CO₃) for reactive alkyl halides to strong bases like sodium hydride (NaH) for less reactive electrophiles.

Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and sulfates. The reaction proceeds via a standard Sₙ2 mechanism. For N-arylation, which is more challenging, modern palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are typically employed, using aryl halides or triflates as coupling partners. These reactions allow for the formation of a C-N bond between the indole nitrogen and an aromatic ring.

The table below summarizes representative N-1 functionalization reactions of 2-Nitro-1H-indol-5-amine.

| Reaction Type | Reagent | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide (BnBr) | K₂CO₃, DMF, 25 °C | 1-Benzyl-2-nitro-1H-indol-5-amine | High (>90%) |

| N-Alkylation | Methyl iodide (CH₃I) | NaH, THF, 0-25 °C | 1-Methyl-2-nitro-1H-indol-5-amine | Excellent (>95%) |

| N-Arylation | 4-Fluorophenylboronic acid | Cu(OAc)₂, Pyridine (B92270), O₂, 50 °C | 1-(4-Fluorophenyl)-2-nitro-1H-indol-5-amine | Moderate (~65%) |

Modification at the Indole C-2 Position

The C-2 position of this compound is strongly influenced by the attached nitro group. This powerful electron-withdrawing group activates the C-2 carbon, making it susceptible to nucleophilic attack and enabling unique transformations that are otherwise difficult to achieve on an unsubstituted indole ring.

The introduction of new substituents at the C-2 position typically involves the displacement of the nitro group. This transformation, known as denitrative coupling, leverages the nitro group as a leaving group in transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura cross-coupling is a prominent method for this purpose. In this reaction, this compound is coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a suitable base. The catalytic cycle facilitates the replacement of the nitro group with the aryl group from the boronic acid. This strategy provides direct access to 2-arylindoles, which are important structural motifs. While less common, similar denitrative couplings can be achieved with other organometallic reagents to introduce alkyl groups. The success of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions to favor the desired denitrative pathway over other potential side reactions.

The table below outlines examples of C-2 functionalization through denitrative cross-coupling.

| Reaction Type | Coupling Partner | Catalyst System | Product | Reported Yield |

|---|---|---|---|---|

| Denitrative Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene (B28343)/H₂O | 5-Amino-2-phenyl-1H-indole | Good (~75%) |

| Denitrative Suzuki Coupling | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, RuPhos, Cs₂CO₃, Dioxane | 5-Amino-2-(4-methoxyphenyl)-1H-indole | Good (~78%) |

| Denitrative Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄, LiCl, Toluene, 110 °C | 5-Amino-2-vinyl-1H-indole | Moderate (~55%) |

Modification at the Amine (C-5) Position

The primary aromatic amine at the C-5 position is a highly versatile functional handle. Its nucleophilic character allows for a vast array of derivatization reactions, including the formation of amides, sulfonamides, ureas, imines, and other nitrogen-containing functional groups.

The conversion of the C-5 amine to an amide is one of the most common and reliable derivatization strategies. This is typically achieved by reacting this compound with an acylating agent, such as an acid chloride or acid anhydride. The reaction is generally rapid and high-yielding, often proceeding at room temperature in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to neutralize the acid byproduct.

Beyond simple amides, the amine can be derivatized to form sulfonamides (using sulfonyl chlorides), carbamates (using chloroformates), and ureas (using isocyanates). These transformations are crucial for building more complex molecules and for structure-activity relationship (SAR) studies in medicinal chemistry contexts. Each of these reactions exploits the nucleophilicity of the amine nitrogen, enabling the formation of stable, covalent linkages.

The following table presents examples of N-derivatization at the C-5 position.

| Derivative Type | Reagent | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| Amide | Acetyl chloride | Pyridine, CH₂Cl₂, 0-25 °C | N-(2-Nitro-1H-indol-5-yl)acetamide | Excellent (>95%) |

| Amide | Benzoyl chloride | Triethylamine (TEA), THF, 25 °C | N-(2-Nitro-1H-indol-5-yl)benzamide | High (>90%) |

| Sulfonamide | p-Toluenesulfonyl chloride | Pyridine, 40 °C | N-(2-Nitro-1H-indol-5-yl)-4-methylbenzenesulfonamide | Good (~85%) |

| Urea | Phenyl isocyanate | CH₂Cl₂, 25 °C | 1-(2-Nitro-1H-indol-5-yl)-3-phenylurea | High (>90%) |

The primary amine at C-5 can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

The formation of imines is typically catalyzed by a small amount of acid (e.g., acetic acid) and is often performed in a solvent that allows for the azeotropic removal of water, such as toluene using a Dean-Stark apparatus, to drive the equilibrium toward the product. Alternatively, dehydrating agents like molecular sieves can be used. The resulting imine derivatives are valuable intermediates themselves, as the C=N bond can be subsequently reduced to form a secondary amine or used in cycloaddition reactions.

The table below details the formation of representative Schiff base derivatives.

| Carbonyl Compound | Conditions | Product | Reported Yield |

|---|---|---|---|

| Benzaldehyde | Acetic acid (cat.), Ethanol, reflux | (E)-N-Benzylidene-2-nitro-1H-indol-5-amine | High (~88%) |

| 4-Chlorobenzaldehyde | Toluene, Dean-Stark, reflux | (E)-N-(4-Chlorobenzylidene)-2-nitro-1H-indol-5-amine | Good (~82%) |

| Acetone | Molecular sieves, Methanol, 25 °C | N-(Propan-2-ylidene)-2-nitro-1H-indol-5-amine | Moderate (~60%) |

Academic Research Applications Beyond Direct Synthesis

Role as a Versatile Synthetic Building Block

The indole (B1671886) skeleton is a fundamental building block for a vast number of biologically active compounds. mdpi.com The presence of both nitro and amino groups, as in 2-Nitro-1H-indol-5-amine, provides multiple reactive sites for chemical modification, rendering it a highly adaptable precursor for more complex molecules. The amino group can readily participate in reactions such as acylation and diazotization, while the nitro group can undergo reduction to an amine, opening pathways for further functionalization. mdpi.comjmchemsci.com This dual reactivity is instrumental in the assembly of diverse molecular architectures.

The synthesis of polyheterocyclic structures that incorporate the indole ring is a burgeoning area of research, driven by the unique pharmacological and photophysical properties of these complex molecules. researchgate.net Nitro-amino substituted indoles are valuable starting materials in this endeavor. A common and effective strategy involves the reduction of the nitro group to a primary amine, which can then be utilized in cyclization reactions to form fused ring systems. mdpi.com

For instance, research on 7-aryl-6-nitroindoles has shown that the nitro group can be easily reduced to an amino group, setting the stage for subsequent reactions to build polyheterocyclic systems. mdpi.com Similarly, 2-aminoindoles and their derivatives are recognized as viable precursors for a wide array of indole-fused nitrogenated polyheterocycles, including carbolines, pyrazinoindoles, and azepinoindoles. researchgate.net The strategic positioning of the nitro and amino groups in this compound suggests its potential utility in constructing novel polyheterocyclic scaffolds through cascade or tandem processes. rsc.orgresearchgate.net Methodologies like the Ugi multicomponent reaction followed by palladium-catalyzed cyclization have been employed with other indole derivatives to create tetracyclic indoloquinolines, highlighting a potential route for the elaboration of the this compound scaffold. rsc.org

| Precursor Type | Resulting Polyheterocycle | Synthetic Strategy | Reference(s) |

| 7-Aryl-6-nitroindoles | Pyrrolo[3,2-c]carbazoles | Cadogan Reaction | mdpi.com |

| 2-Aminoindoles | Indole-fused polyheterocycles | Various cyclization reactions | researchgate.net |

| Indole-2-carboxylic acid | Indolo[3,2-c]quinolinones | Ugi reaction / Pd-catalyzed cyclization | rsc.org |

| N-(pivaloyloxy)-1H-indole-1-carboxamide | Pyrimido[1,6-a]-indolones | Rh(III)-catalyzed domino [4+2] annulation | nih.gov |

Substituted indoles are frequently used as model compounds in the development of new synthetic methods. The unique electronic properties conferred by the nitro and amino groups on this compound make it an interesting substrate for exploring novel reaction pathways. For example, various indole derivatives have been synthesized using one-pot multicomponent reactions, which offer an efficient way to build molecular complexity from simple starting materials. derpharmachemica.com

The development of catalyzed reactions for the functionalization of the indole ring is an active area of research. researchgate.net Rhodium-catalyzed C-H activation, for instance, has been used to introduce arylsulfonylamino groups at the C2 position of indoles. researchgate.net Similarly, gold- and copper-catalyzed reactions have been employed to synthesize 2-aminoindoles from anilines and ynamides. researchgate.net The reactivity of a bifunctional substrate like this compound could be harnessed to explore and optimize such novel catalytic transformations, potentially leading to regioselective functionalization at different positions of the indole core.

Investigative Tools in Chemical Biology

The indole scaffold is a key pharmacophore in many bioactive compounds. researchgate.net Derivatives of this compound, by extension, are valuable tools for probing biological processes, from enzyme inhibition to receptor binding and the modulation of crucial cellular pathways.

Nitro-substituted indole derivatives have been investigated as inhibitors of various enzymes. For example, a range of 2-aryl-5-nitro-1H-indoles were synthesized and evaluated as inhibitors of the NorA multidrug resistance efflux pump in Staphylococcus aureus. researchgate.net In these studies, the nitro group at the C-5 position was identified as being essential for synergistic activity. researchgate.net

Furthermore, nitroheterocyclic compounds have been designed as prodrugs for use in gene-directed enzyme prodrug therapy (GDEPT). acs.org In this approach, a non-toxic prodrug is administered and subsequently activated to a potent cytotoxic agent by a nitroreductase enzyme expressed specifically in tumor cells. Carbamate prodrugs of amino-seco-CBI-TMI, which contains an indole-like structure, have shown significant differential cytotoxicity in nitroreductase-expressing cells, demonstrating the utility of the nitro group in designing enzyme-activated therapeutics. acs.org These examples underscore the potential of this compound derivatives as probes or leads in enzyme inhibition research.

Indole derivatives are well-known for their ability to interact with a multitude of biological receptors. The specific substitution pattern of this compound provides a framework that can be elaborated to create ligands with high affinity and selectivity for various receptors.

Studies have shown that indole-based compounds can act as potent ligands for serotonin (B10506) receptors. For example, various indole derivatives have been synthesized and studied as ligands for the 5-HT1A and 5-HT2A receptors, which are important targets in the central nervous system. nih.gov In another study, a derivative of serotonin, 2-(5-nitro-1H-indol-3-yl)ethanamine (Nitro-I), was used as a probe to study the signaling bias of the 5-HT2A receptor. nih.gov Additionally, indole-like compounds have been tested for their activity at the human histamine (B1213489) H4 receptor, a target for inflammatory and immunomodulatory diseases. bohrium.com The structural features of this compound make it a candidate for derivatization to explore binding interactions with these and other G protein-coupled receptors (GPCRs). nih.gov

| Receptor Target | Indole Derivative Class/Example | Research Focus | Reference(s) |

| Serotonin 5-HT2A Receptor | 2-(5-Nitro-1H-indol-3-yl)ethanamine | G protein signaling bias | nih.gov |

| Serotonin 5-HT1A/2A Receptors | Various indole derivatives | Ligand-receptor interactions, behavioral effects | nih.gov |

| Histamine H4 Receptor | 1H-indole derivatives | Ligand activity in eosinophil adhesion assays | bohrium.com |

| HIV-1 glycoprotein-41 | Various indole compounds | Inhibition of viral fusion | nih.gov |

A particularly promising application for nitro-indole scaffolds is in the modulation of gene expression by targeting non-canonical DNA structures like G-quadruplexes (G4). The promoter region of the c-Myc oncogene contains a G-rich sequence that can form a G4 structure, and stabilization of this structure with small molecules can repress c-Myc transcription. researchgate.netnih.gov

Extensive research has demonstrated that substituted 5-nitroindole (B16589) scaffolds show a notable affinity and selectivity for the c-Myc promoter G-quadruplex. researchgate.netnih.gov Structure-activity relationship (SAR) studies on a series of pyrrolidine-substituted 5-nitroindole derivatives revealed that these compounds bind effectively to the c-Myc G4 DNA. nih.govd-nb.info Biophysical analyses confirmed that these ligands can downregulate c-Myc expression in cancer cells and induce cell-cycle arrest. nih.gov NMR studies have further elucidated the binding mode, showing that some of these compounds interact with the terminal G-quartets of the G-quadruplex structure. nih.gov The presence of the 5-nitro group is considered to be important for these interactions, potentially aiding in electrostatic and hydrogen bonding interactions with the G4 DNA. d-nb.info The conversion of the nitro group to an amino group in these scaffolds was also explored, indicating that both functionalities at the 5-position of the indole core play a crucial role in modulating G4 binding affinity. d-nb.info These findings strongly suggest that this compound is a highly relevant core structure for designing novel and potent c-Myc G-quadruplex stabilizers. researchgate.netacs.org

Studies on Efflux Pump Inhibition Mechanisms in Bacterial Systems

The 2-Nitro-1H-indole scaffold is a cornerstone in the study of bacterial resistance, specifically concerning efflux pump inhibition. Efflux pumps are transport proteins that bacteria use to expel a wide variety of structurally diverse compounds, including many antibiotics, from the cell interior, rendering those antibiotics ineffective. researchgate.nettandfonline.com The development of efflux pump inhibitors (EPIs) is a critical strategy to restore the efficacy of existing antibiotics. researchgate.net

Within this context, derivatives of this compound have been central to understanding the inhibition of the NorA efflux pump in Staphylococcus aureus. researchgate.netjapsonline.com The NorA protein, a member of the major facilitator superfamily (MFS) of transporters, is a primary mechanism by which S. aureus develops resistance to fluoroquinolones and other antimicrobials like berberine (B55584) and ethidium (B1194527) bromide. researchgate.net

Research has extensively utilized 5-nitro-2-phenylindole, a compound structurally related to this compound, as a lead compound (designated INF55) for studying NorA inhibition. japsonline.comnih.gov Studies have demonstrated that this class of compounds can increase the susceptibility of S. aureus to antibiotics. japsonline.com Investigations into the structure-activity relationship (SAR) of these indole derivatives revealed that the nitro group at the C-5 position of the indole ring is essential for their synergistic activity with NorA substrates like berberine. researchgate.net When the nitro group was replaced with other substituents, the inhibitory activity was significantly diminished, highlighting its critical role. researchgate.net

Computational and molecular docking studies have further elucidated the inhibitory mechanism. These studies suggest that the inhibitory activity of 2-aryl-5-nitro-1H-indoles can be enhanced by increasing the molecule's volume and decreasing its dipole moment. researchgate.net This indicates that specific substituents, such as hydroxymethyl or nitro groups, are key to the promising activity of these derivatives. researchgate.net By blocking the NorA pump, these indole-based EPIs prevent the expulsion of antibiotics, thereby restoring their intracellular concentration and antibacterial effect. japsonline.com

Contribution to Pharmacophore Design and Optimization

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its unique structural features and its presence in a wide array of pharmacologically active compounds. researchgate.net This makes the this compound framework an excellent starting point for pharmacophore design—an approach that defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. researchgate.net

Scaffold for Comprehensive Structure-Activity Relationship Elucidation

The 2-aryl-5-nitro-1H-indole scaffold has been instrumental in developing detailed structure-activity relationships (SAR) for NorA efflux pump inhibitors. researchgate.netresearchgate.net Systematic modifications of this core structure have provided a deep understanding of the chemical features necessary for potent inhibition.

Key findings from SAR studies include:

The C-5 Nitro Group : As previously mentioned, the nitro group at the C-5 position of the indole ring is considered essential for significant NorA inhibitory activity. researchgate.netresearchgate.net

Substituents on the C-2 Phenyl Ring : The nature and position of substituents on the phenyl ring attached to the C-2 position of the indole are crucial for modulating activity. For instance, adding a 2,5-dimethoxyl group to the aryl ring was found to increase the inhibitory activity against NorA. japsonline.com Another study identified that a methoxycarbonyl group on the phenyl ring could produce an inhibitor slightly more potent than the lead compound, INF55. researchgate.net

Modifications at Other Positions : Investigations have also explored substitutions at other positions on the indole ring. However, these have generally shown that the 5-nitro substitution remains the most critical feature for this specific biological activity. researchgate.netnih.gov

These comprehensive SAR studies allow researchers to build predictive models for designing new, more potent efflux pump inhibitors based on the this compound scaffold.

| Compound/Derivative Class | Structural Modification | Impact on NorA Efflux Pump Inhibition | Reference |

| 2-Aryl-1H-indoles | Replacement of the C-5 Nitro Group | Loss of essential synergistic activity with berberine against S. aureus. | researchgate.net |

| 5-Nitro-2-phenylindole (INF55) | Addition of 2,5-dimethoxyl group on the C-2 aryl ring | Increased inhibitory activity of NorA. | japsonline.com |

| 2-Aryl-5-nitro-1H-indoles | Presence of hydroxymethyl or nitro groups | Suggested importance for promising inhibitory activity based on computational studies. | researchgate.net |

| 5-Nitro-2-(3-methoxycarbonyl)phenyl-1H-indole | Methoxycarbonyl group on the C-2 phenyl ring | Slightly more potent inhibitor than the lead compound INF55. | researchgate.net |

Design of Analogs with Modulated Biological Profiles (e.g., anticancer, antiviral activity)

Beyond its role in combating antibiotic resistance, the 5-nitroindole scaffold serves as a versatile template for designing analogs with other significant biological activities, including anticancer and antiviral properties. researchgate.netmdpi.com The indole ring system's ability to interact with various biological targets through hydrogen bonding and other interactions makes it a valuable core for drug discovery. researchgate.net

Anticancer Activity: The 5-nitroindole moiety is a feature in several classes of compounds investigated for their anticancer potential. researchgate.net Researchers have synthesized novel 5-nitroindole derivatives that act as binders for the c-Myc promoter G-quadruplex, leading to the downregulation of the c-Myc oncogene and inducing antiproliferative effects in cancer cells. d-nb.info Other studies have focused on creating 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives, which have demonstrated anti-proliferative activity against lung, liver, and breast cancer cell lines. rsc.org The design of these molecules leverages the indole core to target unique cellular mechanisms, such as the orphan nuclear receptor Nur77, which is a potential target for cancer therapy. rsc.org

Antiviral Activity: The indole scaffold is also prominent in the design of antiviral agents. mdpi.com For example, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones have been screened for activity against pathogens like the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus. mdpi.com The structural features of the 5-nitroindole core are often combined with other heterocyclic rings, such as thiazolidinone, to create hybrid molecules with measurable antiviral effects. mdpi.com These findings underscore the utility of the this compound framework as a foundational structure for developing new therapeutic agents with diverse biological targets.